molecular formula C27H24N2O4 B12287819 (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoicacid

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoicacid

Cat. No.: B12287819
M. Wt: 440.5 g/mol
InChI Key: BQNWBFVRNYOVCO-UHFFFAOYSA-N
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Description

This compound is a chiral, Fmoc-protected amino acid derivative featuring a butanoic acid backbone with (2R,3R) stereochemistry and a 1H-indol-3-yl substituent. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protective moiety for the amino group during solid-phase peptide synthesis (SPPS) . The indole ring, a hallmark of tryptophan analogs, enables interactions with biological targets such as the melanocortin-4 receptor (MC4R), where it contributes to sub-micromolar binding affinity . Its molecular weight is approximately 445.45 g/mol (calculated), and its structural complexity necessitates precise stereochemical control during synthesis.

Properties

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C27H24N2O4/c1-16(22-14-28-24-13-7-6-12-21(22)24)25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-14,16,23,25,28H,15H2,1H3,(H,29,32)(H,30,31)

InChI Key

BQNWBFVRNYOVCO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Biological Activity

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid, commonly referred to as Fmoc-L-Thr(Ind)-OH, is a compound of significant interest in medicinal chemistry and pharmacology. It features a unique structure that combines indole and fluorenylmethoxycarbonyl (Fmoc) moieties, which are known to influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The chemical formula of (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid is C27H24N2O4, with a molecular weight of 440.5 g/mol. Its structure is characterized by the presence of an indole ring, which is known for its role in various biological processes.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and metabolic disorders.
  • Receptor Modulation : The indole moiety may interact with serotonin receptors, influencing neurotransmitter systems and providing potential neuropharmacological effects.
  • Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which can protect cells from oxidative stress.

Anticancer Activity

Recent research indicates that (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid demonstrates significant anticancer properties:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., HeLa and MCF7) have shown that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs).
Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF720Cell cycle arrest

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects:

  • Neurotransmitter Interaction : Studies suggest that it may enhance serotonin levels in neuronal cultures, indicating potential use in treating mood disorders.

Antioxidant Activity

The antioxidant capacity of (2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid has been assessed through various assays:

Assay TypeResult
DPPH ScavengingIC50 = 25 µM
ABTS AssayIC50 = 30 µM

These results indicate a moderate antioxidant capacity, suggesting potential applications in oxidative stress-related conditions.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced cytotoxicity against breast cancer cells when combined with traditional chemotherapeutics.
  • Neuropharmacology : Research conducted at a leading neuroscience institute found that the compound improved cognitive function in animal models of depression, supporting its potential use as an adjunct therapy for mood disorders.

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to act as a bioactive molecule, making it a candidate for drug development. Its indole moiety is known for various biological activities, including anti-cancer and anti-inflammatory effects. Research has indicated that derivatives of this compound can inhibit specific enzymes involved in cancer progression, suggesting its potential role in targeted therapies .

Peptide Synthesis

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid serves as a protecting group in peptide synthesis. The fluorene group is advantageous due to its stability under various reaction conditions and its ease of removal after the desired peptide is formed. This makes it particularly useful in synthesizing complex peptides that require multiple protection and deprotection steps .

Chiral Auxiliary

This compound can act as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in reactions allows chemists to synthesize enantiomerically pure compounds efficiently. This application is particularly relevant in the pharmaceutical industry, where the chirality of compounds can significantly affect their biological activity .

Comparison with Similar Compounds

(a) Fmoc-Wrf-OH

  • Structure: (2R,3R)-2-((Fmoc)amino)-3-(1H-indol-3-yl)-3-phenylpropanoic acid .
  • Key Difference: A phenyl group replaces the methyl group in the butanoic acid chain.
  • Impact : Increased steric bulk may hinder peptide backbone flexibility and reduce solubility in aqueous media.

(b) (2S,3R)-2-(Fmoc-amino)-3-hydroxy-4-(1-naphthyl)butanoic Acid

  • Structure : Features a naphthyl substituent and a hydroxyl group .
  • Key Difference : The naphthyl group enhances hydrophobicity, while the hydroxyl group introduces polarity.
  • Impact : Improved hydrogen-bonding capacity but reduced membrane permeability compared to the indole analog.

(c) (3R)-3-(Fmoc-amino)-4-[4-(trifluoromethyl)phenyl]butanoic Acid

  • Structure : Contains a trifluoromethylphenyl group instead of indole .
  • Key Difference : The electron-withdrawing CF₃ group increases acidity (pKa ~3.5–4.0).

Stereochemical and Backbone Modifications

(a) (2R,3S)-2-(Fmoc-amino)-3-(benzyloxy)butanoic Acid

  • Structure : Benzyloxy substituent at the 3-position with (2R,3S) configuration .
  • Key Difference : Stereochemical inversion at C3 and a benzyl ether group.
  • Impact : Altered spatial orientation may disrupt interactions with chiral biological targets.

(b) Fmoc-Pen(Trt)-OH

  • Structure: (2R)-2-(Fmoc-amino)-3-methyl-3-tritylsulfanylbutanoic acid .
  • Key Difference : Trityl-protected sulfhydryl group replaces indole.
  • Impact : The bulky trityl group provides steric protection but complicates deprotection steps.

(a) MC4R Binding Affinity

The indole group in the target compound is critical for MC4R binding (IC₅₀ <1 µM), whereas phenyl or naphthyl analogs show reduced selectivity .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Weight (g/mol) Key Substituent Stereochemistry Solubility (aq.) Biological Activity (MC4R IC₅₀)
Target Compound ~445.45 1H-Indol-3-yl (2R,3R) Moderate <1 µM
Fmoc-Wrf-OH ~465.52 Phenyl (2R,3R) Low Not reported
(3R)-3-(Fmoc-amino)-4-[4-(trifluoromethyl)phenyl]butanoic acid 379.33 CF₃-Ph (3R) Low N/A
(2S,3R)-2-(Fmoc-amino)-3-hydroxy-4-(1-naphthyl)butanoic acid ~423.48 1-Naphthyl, hydroxyl (2S,3R) Moderate N/A
(2R,3S)-2-(Fmoc-amino)-3-(benzyloxy)butanoic acid ~425.47 Benzyloxy (2R,3S) Low N/A

Preparation Methods

Resin Swelling and Fmoc Deprotection

  • Resin activation : A 2-chlorotrityl chloride resin is swollen in dimethylformamide (DMF) for 1 hour.
  • Fmoc removal : Treatment with 20% piperidine in DMF for 1 hour cleaves the Fmoc group, monitored by UV absorption at 301 nm.

Amino Acid Coupling

  • Activation : The Fmoc-protected amino acid (5 equiv.) is activated with HATU (4.5 equiv.) and HOAt (4.5 equiv.) in 20% N-methylmorpholine (NMM)/DMF.
  • Reaction : The activated amino acid is coupled to the resin for 4–24 hours at room temperature.

Indole Incorporation

  • Stereochemical control : The (2R,3R) configuration is achieved using Ni(II)-Schiff base complexes for enantioselective alkylation.
  • Indole functionalization : Sodium sulfonate intermediates are hydrolyzed under alkaline conditions to yield high-purity indole derivatives.

Cleavage and Purification

  • Resin cleavage : Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) liberates the peptide acid.
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

Optimization of Reaction Conditions

Parameter Optimal Condition Impact on Yield/Purity
Deprotection Agent 20% piperidine vs. 2% DBU DBU reduces time to 3 minutes
Coupling Agent HATU vs. HCTU HATU improves efficiency by 15%
Temperature 0–4°C (sensitive steps) Minimizes racemization
Solvent System DMF/DCM (1:1) Enhances resin accessibility

Characterization and Quality Control

  • HPLC : Retention time = 12.3 min (C18, 40% acetonitrile).
  • NMR : Key signals include δ 7.75–7.25 (fluorenyl aromatic), δ 10.8 (indole NH).
  • Mass Spectrometry : [M+H]⁺ = 441.2 (calc. 440.5).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity
SPPS (Standard) 78 95 Moderate
Solution-Phase 65 88 Low
Enzymatic 92 99 High

Challenges and Troubleshooting

Racemization

  • Cause : Prolonged exposure to basic conditions during Fmoc removal.
  • Solution : Use DBU instead of piperidine and maintain temperatures <25°C.

Incomplete Coupling

  • Cause : Steric hindrance from the indole moiety.
  • Solution : Extend coupling time to 24 hours or use microwave-assisted synthesis.

Indole Degradation

  • Cause : Acidic cleavage conditions.
  • Solution : Replace TFA with milder alternatives like TIS/water.

Industrial-Scale Production Considerations

  • Cost Drivers : Fmoc-amino acids (~$120/g) and HATU (~$95/g).
  • Waste Management : DMF recycling systems reduce environmental impact.
  • Automation : Continuous flow systems enhance throughput by 40%.

Recent Advances

  • New Coupling Agents : OxymaPure reduces side reactions by 30%.
  • Microwave-Assisted Synthesis : Cuts reaction times by 50%.
  • Bio-Based Solvents : Cyrene™ replaces DMF with comparable efficiency.

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protective group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This allows sequential peptide elongation in solid-phase synthesis while preserving the indole sidechain’s reactivity. The steric bulk of Fmoc also minimizes racemization during coupling steps .

Q. Which analytical techniques are critical for verifying the stereochemical configuration of this compound?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) under isocratic conditions (hexane:isopropanol 70:30) can resolve enantiomers. Complementary circular dichroism (CD) spectroscopy at 190-250 nm provides confirmation via characteristic Cotton effects for the (2R,3R) configuration .

Q. What are the recommended storage conditions to prevent degradation?

Store at -20°C under inert gas (argon) in moisture-proof containers with desiccants (3Å molecular sieves). Avoid repeated freeze-thaw cycles, as hydrolysis of the Fmoc group can occur at >0.1% moisture content .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield of this compound compared to conventional methods?

Microwave irradiation (150 W, 80°C, 20 min) in DMF with HATU/DIPEA activation reduces coupling time by 60% while maintaining >90% yield. Kinetic studies show a 3-fold increase in reaction rate due to enhanced dipole polarization, minimizing side reactions like indole oxidation .

Q. What strategies mitigate racemization during solid-phase incorporation of this residue into peptides?

Use low-temperature (0-4°C) coupling with OxymaPure/DIC activation, which reduces base-induced racemization by 50% compared to HOBt/DIEA. Post-coupling capping with acetic anhydride minimizes residual reactive sites. Monitor enantiomeric purity via Marfey’s reagent derivatization after cleavage .

Q. How do structural modifications (e.g., fluorination) at the indole 5-position affect bioactivity?

Comparative MD simulations (AMBER forcefield) reveal that 5-fluoro substitution enhances hydrophobic interactions with tryptophan-binding pockets (e.g., in kinase domains) by 1.8 kcal/mol. However, 3,5-difluoro analogs show reduced solubility (logP increase by 0.5), requiring PEGylation for in vivo stability .

Q. How to resolve contradictions in reported cytotoxicity data for peptides containing this residue?

Standardize assay conditions:

  • Use identical cell lines (e.g., HEK293 vs. HeLa may show 40% variance due to transporter expression).
  • Pre-purify peptides via reverse-phase HPLC (≥95% purity) to eliminate truncated sequences.
  • Quantify Fmoc-deprotection efficiency via UV-Vis (301 nm absorbance) to ensure consistent loading .

Q. What computational methods predict the compound’s compatibility with non-standard amino acid incorporation systems?

Molecular docking (AutoDock Vina) against orthogonal ribosome variants (e.g., PylRS/tRNA pairs) identifies key steric clashes in the Fmoc-indole moiety. Free energy perturbation (FEP) calculations guide mutagenesis of residue A294 in the ribosome tunnel to accommodate bulkier sidechains .

Data Contradiction Analysis

Reported variability in enzymatic stability:

  • Conflict: Some studies report >80% stability in serum after 24h, while others observe 50% degradation.
  • Resolution: Variability arises from differences in peptide sequence context. Adjacent charged residues (e.g., Lys) shield the indole group from esterases, whereas hydrophobic neighbors accelerate aggregation and protease access. Conduct stability assays in sequence-matched controls .

Methodological Tables

Parameter Optimal Condition Validation Method
Fmoc Deprotection Efficiency20% piperidine/DMF, 2 × 5 minUV-Vis at 301 nm (Δ absorbance ≥1.2)
Chiral Purity Threshold≥99% eeChiral HPLC (retention time ±0.2 min)
Moisture Tolerance<0.1% (w/w)Karl Fischer titration

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